molecular formula C24H26N4O3S B2560328 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide CAS No. 941240-75-1

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide

Cat. No.: B2560328
CAS No.: 941240-75-1
M. Wt: 450.56
InChI Key: LYCXQIAWKMFTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with an azepane ring, a cyano group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the azepane and cyano groups. The final step involves the sulfonation of the benzene ring and the attachment of the benzyl and methyl groups. Common reagents used in these reactions include acetic acid, sodium cyanide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer.

    4-((4-((4-(2,6-dichlorobenzyl)-5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzenesulfonamide: Explored for its anti-HIV activity.

Uniqueness

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-27(18-19-9-5-4-6-10-19)32(29,30)21-13-11-20(12-14-21)23-26-22(17-25)24(31-23)28-15-7-2-3-8-16-28/h4-6,9-14H,2-3,7-8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCXQIAWKMFTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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